3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3,4,5-Trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound characterized by its complex structure, which includes a trimethoxyphenyl group and a benzothiazole moiety
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
The TMP group, to which 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide belongs, is known to interact with various enzymes and proteins. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
While specific cellular effects of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide are not yet fully characterized, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is not fully understood. Tmp group compounds have been found to inhibit various enzymes and proteins, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The dosage effects of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide in animal models are not yet fully characterized. A related compound, 3,4′,5-Trimethoxy-trans-stilbene, has been shown to ameliorate insulin sensitivity and glucose tolerance in diet-induced obese mice when administered orally at 10 mg kg −1 day −1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps:
Formation of 3,4,5-Trimethoxybenzohydrazide: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate under reflux conditions.
Synthesis of 6-Methoxy-1,3-benzothiazole: This intermediate is often synthesized by cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Coupling Reaction: The final step involves coupling 3,4,5-trimethoxybenzohydrazide with 6-methoxy-1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Halogenated or sulfonated derivatives of the trimethoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5-trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets. Additionally, it exhibits antimicrobial activities against various bacterial and fungal strains.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzohydrazide: Lacks the benzothiazole moiety but shares the trimethoxyphenyl group.
6-Methoxy-1,3-benzothiazole: Contains the benzothiazole moiety but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxybenzoic Acid: A simpler structure with only the trimethoxyphenyl group.
Uniqueness
3,4,5-Trimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the combination of the trimethoxyphenyl and benzothiazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4,5-trimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-23-11-5-6-12-15(9-11)27-18(19-12)21-20-17(22)10-7-13(24-2)16(26-4)14(8-10)25-3/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAWKBGXANEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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